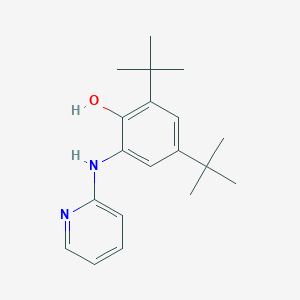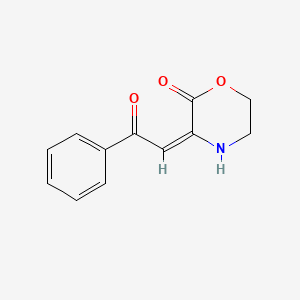![molecular formula C18H20N4OS2 B5592676 2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)
2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to the target molecule, often involves eco-friendly microwave-assisted synthesis. For instance, Said et al. (2020) reported the microwave-assisted synthesis of benzothiazol-2-yl piperazin-1-yl derivatives, highlighting the efficiency and eco-friendliness of this method. The synthesis typically utilizes copper catalysts and microwave irradiation to accelerate the reactions, demonstrating a regioselective approach to obtaining the desired isomers with high yields (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including the compound of interest, has been characterized through various spectroscopic methods. In the study by Said et al. (2020), the crystal structure of a related compound was elucidated using X-ray diffraction, confirming the chair conformation of the piperazine ring and providing insights into the molecular interactions through Hirshfeld Surface Analysis (HS Analysis) (Said et al., 2020).
Chemical Reactions and Properties
Benzothiazole derivatives, including our compound of interest, exhibit a range of chemical reactions that reflect their versatile chemical properties. For instance, Dileep and Murty (2017) developed a simple and efficient synthetic protocol for benzothiazole derivatives through a one-pot three-component reaction, showcasing the compound's ability to undergo complex reactions under mild conditions (Dileep & Murty, 2017).
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-2-5-16-19-14(12-24-16)17(23)21-8-10-22(11-9-21)18-20-13-6-3-4-7-15(13)25-18/h3-4,6-7,12H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKEPAUKWCJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)

![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)
![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)
![5-bromo-N'-[(2-chloro-6-propoxy-3-quinolinyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B5592635.png)

![4-tert-butyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5592646.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5592651.png)
![3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5592654.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)
![5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5592673.png)
![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)